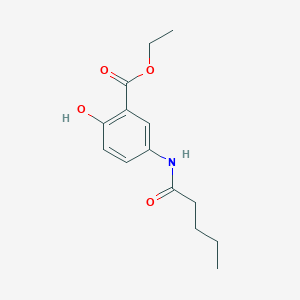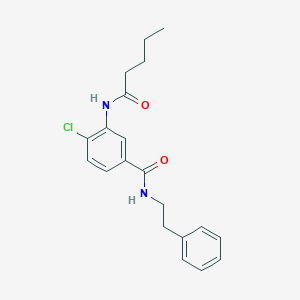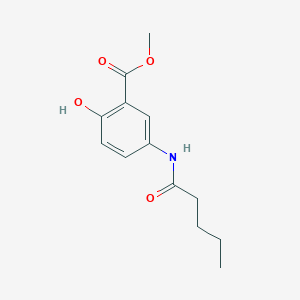![molecular formula C28H24ClN3O2 B308981 4-chloro-3-[(3,3-diphenylpropanoyl)amino]-N-(4-methyl-2-pyridinyl)benzamide](/img/structure/B308981.png)
4-chloro-3-[(3,3-diphenylpropanoyl)amino]-N-(4-methyl-2-pyridinyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-3-[(3,3-diphenylpropanoyl)amino]-N-(4-methyl-2-pyridinyl)benzamide is a chemical compound that has been widely researched for its potential therapeutic applications. This compound is a member of the benzamide class of compounds and has been shown to have significant activity against a variety of diseases.
Mecanismo De Acción
The mechanism of action of 4-chloro-3-[(3,3-diphenylpropanoyl)amino]-N-(4-methyl-2-pyridinyl)benzamide is not fully understood. However, it is thought to work by inhibiting the activity of enzymes that are involved in the development and progression of certain diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are still being studied. However, it has been shown to have significant effects on cell growth and proliferation, as well as on the activity of certain enzymes that are involved in the development and progression of diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-chloro-3-[(3,3-diphenylpropanoyl)amino]-N-(4-methyl-2-pyridinyl)benzamide in lab experiments are its high potency and specificity for certain enzymes. However, its limitations include its toxicity and the need for further study to fully understand its mechanism of action.
Direcciones Futuras
For research on 4-chloro-3-[(3,3-diphenylpropanoyl)amino]-N-(4-methyl-2-pyridinyl)benzamide include further studies on its mechanism of action, as well as its potential therapeutic applications in the treatment of cancer, Alzheimer's disease, and Parkinson's disease. Additionally, research on the toxicity and safety of this compound is needed to fully understand its potential as a therapeutic agent.
Métodos De Síntesis
The synthesis of 4-chloro-3-[(3,3-diphenylpropanoyl)amino]-N-(4-methyl-2-pyridinyl)benzamide involves the reaction of 4-chloro-3-nitrobenzoic acid with 4-methyl-2-pyridinylamine in the presence of a reducing agent. The resulting amine is then coupled with 3,3-diphenylpropanoyl chloride to form the final product.
Aplicaciones Científicas De Investigación
The scientific research applications of 4-chloro-3-[(3,3-diphenylpropanoyl)amino]-N-(4-methyl-2-pyridinyl)benzamide are numerous. This compound has been shown to have significant activity against a variety of diseases including cancer, Alzheimer's disease, and Parkinson's disease.
Propiedades
Fórmula molecular |
C28H24ClN3O2 |
|---|---|
Peso molecular |
470 g/mol |
Nombre IUPAC |
4-chloro-3-(3,3-diphenylpropanoylamino)-N-(4-methylpyridin-2-yl)benzamide |
InChI |
InChI=1S/C28H24ClN3O2/c1-19-14-15-30-26(16-19)32-28(34)22-12-13-24(29)25(17-22)31-27(33)18-23(20-8-4-2-5-9-20)21-10-6-3-7-11-21/h2-17,23H,18H2,1H3,(H,31,33)(H,30,32,34) |
Clave InChI |
UUHHKPROJCHRCR-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC=C1)NC(=O)C2=CC(=C(C=C2)Cl)NC(=O)CC(C3=CC=CC=C3)C4=CC=CC=C4 |
SMILES canónico |
CC1=CC(=NC=C1)NC(=O)C2=CC(=C(C=C2)Cl)NC(=O)CC(C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



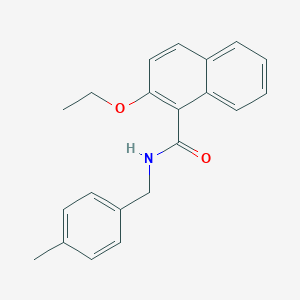
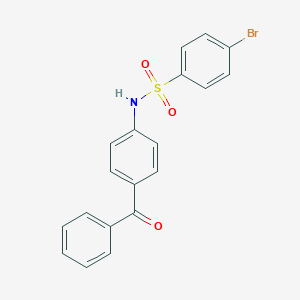
![4-chloro-N-(4-fluorophenyl)-3-[(2-phenoxypropanoyl)amino]benzamide](/img/structure/B308906.png)
![N-(4-methoxyphenyl)-3-[(2-phenoxypropanoyl)amino]benzamide](/img/structure/B308907.png)
![Methyl 4-chloro-3-[(2-phenoxypropanoyl)amino]benzoate](/img/structure/B308908.png)
![4-chloro-N-(4-methoxyphenyl)-3-[(2-phenoxypropanoyl)amino]benzamide](/img/structure/B308909.png)
![N-(3-methylphenyl)-3-[(2-phenoxypropanoyl)amino]benzamide](/img/structure/B308912.png)
![Ethyl 4-chloro-3-[(2-phenoxypropanoyl)amino]benzoate](/img/structure/B308914.png)
![4-chloro-N-(4-methyl-2-pyridinyl)-3-[(2-phenoxypropanoyl)amino]benzamide](/img/structure/B308916.png)
![3-[(3-chlorobenzoyl)amino]-N-(4-methyl-2-pyridinyl)benzamide](/img/structure/B308917.png)
